molecular formula C11H9NO3 B051467 1-Methoxy-4-nitronaphthalene CAS No. 4900-63-4

1-Methoxy-4-nitronaphthalene

Cat. No.: B051467
CAS No.: 4900-63-4
M. Wt: 203.19 g/mol
InChI Key: YFJKGPRYPHFGQD-UHFFFAOYSA-N
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Description

1-Methoxy-4-nitronaphthalene is an organic compound with the molecular formula C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol . It is a derivative of naphthalene, where a methoxy group is attached to the first carbon and a nitro group is attached to the fourth carbon of the naphthalene ring. This compound is known for its applications in various chemical reactions and research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-4-nitronaphthalene can be synthesized through nitration of 1-methoxynaphthalene. The nitration process typically involves the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions .

Industrial Production Methods: In industrial settings, this compound can be produced using continuous flow microchannel technology. This method allows for rapid and efficient synthesis by pumping reactants through microchannels where the reaction occurs .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-4-nitronaphthalene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

Scientific Research Applications

1-Methoxy-4-nitronaphthalene is used in several scientific research applications:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-methoxy-4-nitronaphthalene involves its interaction with various molecular targets. For instance, in photoreduction reactions, the compound’s triplet state reacts with N,N-dimethylaniline and N,N-diethylaniline, leading to the formation of α-aminoalkyl radicals. These radicals further undergo reactions to form stable products such as nitrosonaphthalene .

Comparison with Similar Compounds

    1-Nitronaphthalene: Similar structure but lacks the methoxy group.

    4-Methoxynaphthalene: Similar structure but lacks the nitro group.

    1,5-Dinitronaphthalene: Contains two nitro groups instead of one.

Uniqueness: 1-Methoxy-4-nitronaphthalene is unique due to the presence of both methoxy and nitro groups on the naphthalene ring, which imparts distinct chemical reactivity and properties compared to its analogs .

Properties

IUPAC Name

1-methoxy-4-nitronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11-7-6-10(12(13)14)8-4-2-3-5-9(8)11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJKGPRYPHFGQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197663
Record name Methyl 4-nitronaphthyl ether
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Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4900-63-4
Record name 1-Methoxy-4-nitronaphthalene
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Record name Methyl 4-nitronaphthyl ether
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Record name 4900-63-4
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Record name Methyl 4-nitronaphthyl ether
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Record name Methyl 4-nitronaphthyl ether
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1-Methoxy-4-nitronaphthalene interact with amines upon photoexcitation?

A2: Upon photoexcitation, the triplet state of this compound can react with amines through different pathways depending on the amine and the solvent [, ].

  • With dialkylanilines (e.g., N,N-dimethylaniline): In benzene, hydrogen atom transfer occurs from the dialkylaniline to the excited this compound, generating a α-aminoalkyl radical and ultimately leading to products like nitrosonaphthalenes [].

Q2: What is the role of solvent in the photoreduction of this compound by amines?

A3: The solvent plays a crucial role in dictating the dominant reaction pathway. In polar solvents like acetonitrile, electron transfer from the amine to the excited this compound is favored, leading to the formation of radical anions []. Conversely, in nonpolar solvents like benzene, hydrogen atom transfer becomes the dominant pathway, resulting in the formation of neutral radicals []. This difference highlights the importance of solvent polarity in influencing the relative energies and reactivity of the excited state and intermediates involved in the photoreduction process.

Q3: What are the analytical techniques used to study the photochemical reactions of this compound?

A4: Researchers utilize time-resolved UV-Vis spectroscopy to monitor the transient species formed during the photochemical reactions of this compound [, ]. This technique allows for the identification and characterization of short-lived intermediates like radical anions and neutral radicals, providing insights into the reaction mechanisms and kinetics. Additionally, conductometry can be employed to monitor changes in conductivity during the reaction, further supporting the occurrence of electron transfer processes [].

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